molecular formula C18H14BF3KN B1409302 Potassium [4-(diphenylamino)phenyl]trifluoroboranuide CAS No. 2135529-64-3

Potassium [4-(diphenylamino)phenyl]trifluoroboranuide

Cat. No.: B1409302
CAS No.: 2135529-64-3
M. Wt: 351.2 g/mol
InChI Key: LVLFZQHJZORNMT-UHFFFAOYSA-N
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Biological Activity

Overview of Potassium [4-(diphenylamino)phenyl]trifluoroboranuide

This compound is a boron-containing compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a trifluoroborate group and a diphenylamino moiety, suggests potential applications in biological systems.

Chemical Structure

The chemical formula for this compound can be represented as:

C13H12BF3KN\text{C}_{13}\text{H}_{12}\text{BF}_3\text{K}\text{N}

This compound features a central boron atom bonded to three fluorine atoms and a phenyl group substituted with a diphenylamino group, which may influence its biological activity.

The biological activity of boron-containing compounds often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoroborate moiety can act as a Lewis acid, facilitating interactions with electron-rich sites in biomolecules. This property may enhance the compound's potential as a therapeutic agent or as a tool in chemical biology.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties. For instance, studies on similar boron-containing compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities of Boron-Containing Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInduction of apoptosis
BoronophenylalanineAntitumorInhibition of protein synthesis
Sodium borocaptateRadiotherapy enhancerTargeted delivery of radiation

Case Studies

  • Case Study on Anticancer Activity : A study investigating the effects of boron-containing compounds on various cancer cell lines demonstrated that these compounds could effectively reduce cell viability and promote apoptosis. The study highlighted the importance of substituents like diphenylamino in enhancing biological activity through improved solubility and cellular uptake.
  • Mechanistic Study : Another research effort focused on the interaction between boron-containing compounds and DNA/RNA. It was found that these compounds could bind to nucleic acids, potentially disrupting replication processes in rapidly dividing cells, which is particularly relevant for cancer therapy.

Properties

IUPAC Name

potassium;trifluoro-[4-(N-phenylanilino)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BF3N.K/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLFZQHJZORNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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